3,4-Diiodobenzoic acid (CAS: 35674-20-5) is a highly functionalized aromatic carboxylic acid featuring two adjacent, highly polarizable iodine atoms on the benzene ring. With a molecular weight of 373.91 g/mol and a predicted solid-state density of approximately 2.56 g/cm³, it presents as a dense crystalline solid that is readily processable in bulk manufacturing [1]. Its primary procurement value lies in its exceptional reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira). The inherently weak carbon-iodine bonds provide a low activation barrier for oxidative addition, making this compound an indispensable precursor for the high-yield synthesis of complex active pharmaceutical ingredients (APIs), advanced agrochemicals, and multidentate ligands where milder reaction conditions are required [2].
Substituting 3,4-diiodobenzoic acid with cheaper in-class alternatives, such as 3,4-dibromobenzoic acid or 4-iodobenzoic acid, frequently leads to process failures in advanced synthetic routes. The carbon-bromine bond possesses a significantly higher bond dissociation energy (~81 kcal/mol) compared to the carbon-iodine bond (~65 kcal/mol), requiring elevated temperatures (>80°C) and aggressive bases to achieve palladium-catalyzed oxidative addition [1]. These forcing conditions often cause the thermal degradation of sensitive functional groups in complex API intermediates, drastically lowering overall yields [2]. Furthermore, mono-iodo analogs like 4-iodobenzoic acid fundamentally lack the dual reactive sites necessary to participate in the sequential cross-coupling reactions required to build sterically hindered ortho-disubstituted biaryls or fused heterocyclic systems [3]. Consequently, for temperature-sensitive or structurally demanding multi-coupling syntheses, 3,4-diiodobenzoic acid is strictly non-interchangeable.
In palladium-catalyzed cross-coupling, reaction efficiency is dictated by the bond dissociation energy (BDE) of the carbon-halogen bond. 3,4-Diiodobenzoic acid features C-I bonds with a BDE of approximately 65 kcal/mol, which is substantially lower than the ~81 kcal/mol BDE of the C-Br bonds in the comparator 3,4-dibromobenzoic acid[1]. This ~16 kcal/mol energetic advantage translates to a drastically lower activation barrier for the rate-determining oxidative addition step at the Pd(0) center [2]. Consequently, diiodoaryl systems achieve quantitative coupling yields at mild temperatures (e.g., 25–40°C), whereas dibromo analogs require forcing conditions (>80°C) to reach comparable turnover frequencies [3].
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy (BDE) |
| Target Compound Data | ~65 kcal/mol (C-I bond) |
| Comparator Or Baseline | ~81 kcal/mol (C-Br bond in 3,4-dibromobenzoic acid) |
| Quantified Difference | ~16 kcal/mol lower activation threshold for the target compound |
| Conditions | Palladium-catalyzed oxidative addition step |
Enables cross-coupling under mild, near-room-temperature conditions, preventing the thermal degradation of sensitive pharmaceutical intermediates during procurement-scale synthesis.
The presence of two adjacent iodine atoms at the 3 and 4 positions enables highly efficient sequential or double cross-coupling reactions, a structural transformation that is impossible with mono-halogenated baselines like 4-iodobenzoic acid[1]. In standard Suzuki-Miyaura protocols, diiodoaryl compounds consistently out-perform their dibromo counterparts in double-coupling yields due to the rapid sequential activation of the weaker C-I bonds, which minimizes the accumulation of stalled mono-coupled intermediates [2]. This dual reactivity is critical for constructing sterically hindered ortho-terphenyls or fused ring systems (e.g., benzofurans) in high isolated yields[3].
| Evidence Dimension | Capacity for sequential double cross-coupling |
| Target Compound Data | Enables rapid double C-C bond formation with minimal stalled intermediates |
| Comparator Or Baseline | 4-Iodobenzoic acid (incapable) / 3,4-Dibromobenzoic acid (prone to stalled mono-coupling) |
| Quantified Difference | Qualitative structural enablement and higher double-coupling efficiency |
| Conditions | Standard Suzuki-Miyaura or Sonogashira double-coupling protocols |
Provides a direct, high-yield synthetic route to ortho-disubstituted complex architectures and fused heterocycles that cannot be accessed via mono-iodo precursors.
The substitution of two heavy iodine atoms significantly alters the physical properties of the benzoic acid core. 3,4-Diiodobenzoic acid exhibits a predicted solid-state density of 2.559 g/cm³, which is nearly double the density of unsubstituted benzoic acid (1.32 g/cm³) [1]. In industrial scale-up, this high density facilitates distinct crystallization kinetics, allowing for rapid precipitation and highly efficient filtration during downstream isolation[2]. Compared to lighter analogs, the dense crystalline nature of the diiodo compound reduces solvent retention in the filter cake, streamlining drying processes and improving overall batch throughput [3].
| Evidence Dimension | Solid-state density |
| Target Compound Data | 2.559 g/cm³ |
| Comparator Or Baseline | 1.32 g/cm³ (Unsubstituted benzoic acid) |
| Quantified Difference | 1.93x higher density |
| Conditions | Standard room temperature and pressure (predicted values) |
Improves filtration efficiency, reduces solvent retention, and accelerates drying times during industrial scale-up and bulk processing.
Because of its low C-I bond dissociation energy, 3,4-diiodobenzoic acid is the precursor of choice when synthesizing complex pharmaceutical intermediates that contain delicate, temperature-sensitive functional groups. It allows palladium-catalyzed cross-coupling to proceed at or near room temperature, avoiding the thermal degradation that occurs when using dibromo analogs [1].
The ortho-diiodo functionality makes this compound an ideal starting material for building sterically demanding, multi-armed ligands used in advanced Metal-Organic Frameworks (MOFs). The ability to undergo high-yield double Suzuki or Sonogashira coupling allows for the rapid assembly of extended aromatic networks that cannot be synthesized from mono-iodo precursors [2].
In materials science and organic electronics, 3,4-diiodobenzoic acid serves as a critical building block for synthesizing fused heterocyclic systems, such as functionalized benzofurans or indoles. The adjacent reactive sites enable tandem coupling-cyclization reactions, providing a streamlined route to highly conjugated organic semiconductors [3].